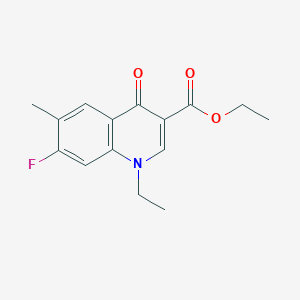

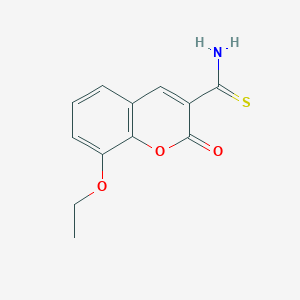

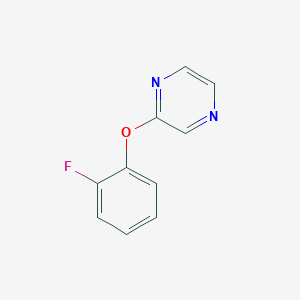

![molecular formula C22H14FN3 B6429481 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-65-5](/img/structure/B6429481.png)

6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines, including 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, has been extensively studied . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]quinolines have been systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered .

科学研究应用

Synthesis of Pyrazolopyridine Derivatives

The compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been studied extensively from 2017 to 2021, and various synthetic strategies and approaches have been developed .

Fluorescent Molecular Sensors

1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline, a chromophore related to the compound , is a versatile building block for the construction of brightly fluorescent molecular sensors . These sensors show strong analyte-induced fluorescence enhancement .

Anticancer Activity

Derivatives of pyrazole compounds, including 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, have been studied for their anticancer activity . They have been found to inhibit topoisomerase II alpha , a key enzyme involved in DNA replication and transcription, and thus have potential as anticancer agents .

Antimalarial Activity

Pyrazole derivatives, including 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, have been found to exhibit antimalarial activity . This makes them potential candidates for the development of new antimalarial drugs .

Antimycobacterial Activity

The compound has also been found to have antimycobacterial properties . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Antibacterial and Antifungal Activities

A strategic synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, which includes the compound , has been evaluated for in vitro antibacterial and antifungal activities . This suggests potential applications in the development of new antimicrobial agents .

作用机制

Target of Action

Similar compounds have shown significant activity against various cancer cells

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways involved in cell growth and proliferation

Result of Action

Similar compounds have shown significant activity against various cancer cells , suggesting that this compound may also have potent anti-cancer effects

属性

IUPAC Name |

6-fluoro-1,3-diphenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN3/c23-19-13-7-12-17-21(19)24-14-18-20(15-8-3-1-4-9-15)25-26(22(17)18)16-10-5-2-6-11-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKYDQHXLWUHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

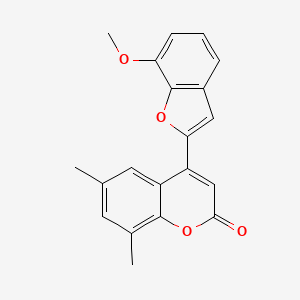

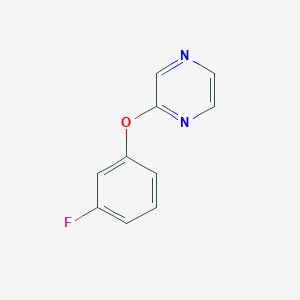

![7-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6429402.png)

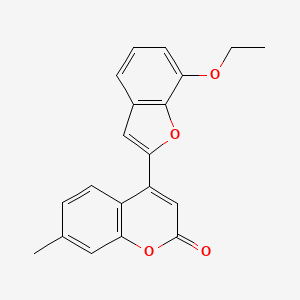

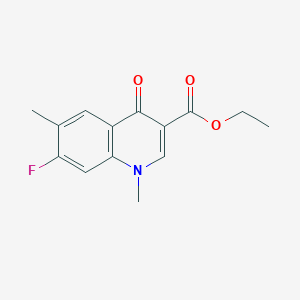

![4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6429454.png)

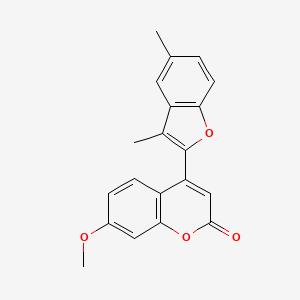

![5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B6429470.png)

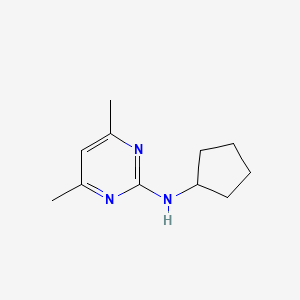

![1-methyl-3-[(piperazin-1-yl)methyl]-1,2-dihydroquinolin-2-one dihydrochloride](/img/structure/B6429491.png)

![1-ethyl-3-[(piperazin-1-yl)methyl]-1,2-dihydroquinolin-2-one dihydrochloride](/img/structure/B6429496.png)